2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-chlorophenyl)methyl]acetamide
Description
This compound is a pyrazolo[4,3-d]pyrimidine derivative featuring a benzyl group at position 6, an ethyl substituent at position 1, and a methyl group at position 2. The core pyrazolo-pyrimidine scaffold is fused with a dioxo system (5,7-dioxo), contributing to its planar, heterocyclic structure. This structural framework is associated with diverse bioactivities, including kinase inhibition and epigenetic modulation, as inferred from analogs in the pyrazolo-pyrimidine family .
Properties
IUPAC Name |
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3/c1-3-30-22-21(16(2)27-30)28(15-20(31)26-13-17-9-11-19(25)12-10-17)24(33)29(23(22)32)14-18-7-5-4-6-8-18/h4-12H,3,13-15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYVZPSLJREETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-chlorophenyl)methyl]acetamide typically involves multi-step organic reactionsThe final step often involves the acylation of the pyrazolo[4,3-d]pyrimidine derivative with 4-chlorobenzylamine under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-chlorophenyl)methyl]acetamide exhibit notable antitumor properties. For instance, studies have shown that derivatives of pyrazolo[4,3-d]pyrimidines can inhibit tumor growth in various cancer cell lines. The mechanism involves targeting specific signaling pathways crucial for cancer cell proliferation and survival .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Preliminary studies suggest that it may modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade. The presence of functional groups such as acetamide enhances its reactivity and potential binding affinity to inflammatory mediators .
Enzyme Inhibition
The structural characteristics of this compound allow it to act as an inhibitor in various enzymatic pathways. For example, it may interact with enzymes linked to metabolic disorders or cancer progression. Its ability to bind to specific targets suggests a promising avenue for developing enzyme inhibitors that could be utilized in therapeutic settings .
Case Study 1: Antitumor Activity in Colon Cancer
A study conducted on derivatives of pyrazolo[4,3-d]pyrimidines demonstrated significant cytotoxicity against colon cancer cell lines (e.g., CaCO2). The study involved synthesizing various derivatives and evaluating their effects on cell viability and apoptosis pathways. Results indicated that certain modifications enhanced antitumor efficacy, showcasing the potential of this class of compounds in oncology .
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on anti-inflammatory properties, researchers assessed the effects of pyrazolo[4,3-d]pyrimidine derivatives on cytokine production in vitro. The findings revealed that these compounds could significantly reduce the levels of pro-inflammatory cytokines, indicating their potential use as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Research Findings
- Structural Conservation : Pyrazolo[4,3-d]pyrimidine derivatives with dioxo systems show conserved MS/MS fragmentation and chemotype clustering .
- Substituent Optimization : Chlorine/fluorine substitutions balance lipophilicity and target engagement, with 4-chlorobenzyl favoring kinase inhibition .
- Bioactivity Prediction : Tanimoto coefficients >0.7 correlate with shared mechanisms (e.g., kinase/HDAC inhibition), validated via hierarchical bioactivity clustering .
Biological Activity
The compound 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-chlorophenyl)methyl]acetamide , also referred to as E961-1007, is a member of the pyrazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in oncology and enzymatic inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 425.49 g/mol. The structural complexity includes a pyrazolo[4,3-d]pyrimidine core with various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₅N₅O₄ |
| Molecular Weight | 425.49 g/mol |
| IUPAC Name | 2-{6-benzyl-1-ethyl... |
| SMILES | CCn1nc(C)c(N(CC(Nc(... |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines by targeting specific pathways involved in tumor growth. For instance, compounds similar to E961-1007 have shown submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2), suggesting that they may modulate critical pathways such as mTORC1 signaling and autophagy processes .
Enzyme Inhibition
The compound exhibits promising enzyme inhibition properties. It has been reported to act as an inhibitor of Bruton's tyrosine kinase (BTK), which is crucial in various signaling pathways associated with B-cell malignancies . The presence of specific substituents on the aromatic ring enhances its interaction with biological targets, potentially leading to therapeutic applications in hematological cancers.
The mechanism by which E961-1007 exerts its biological effects appears to involve:
- Inhibition of mTORC1 activity , leading to altered autophagic flux.
- Disruption of normal cellular signaling pathways that regulate cell survival and proliferation.
These mechanisms indicate that the compound may function as a novel autophagy modulator , providing a new avenue for cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to E961-1007:
- Antiproliferative Studies : Research published in the European Journal of Medicinal Chemistry indicated that similar pyrazolopyrimidine derivatives exhibit significant inhibitory effects on BTK and other kinases involved in cancer progression .
- Structure-Activity Relationship (SAR) : A study focused on SAR revealed that modifications in the benzyl group significantly influence the potency and selectivity of these compounds against different cancer cell lines .
- Autophagy Modulation : Investigations into the autophagic processes showed that these compounds could disrupt normal autophagic flux by interfering with mTORC1 reactivation during nutrient refeeding .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology : The compound’s pyrazolo[4,3-d]pyrimidinone core can be synthesized via cyclocondensation of substituted hydrazines with diketones, followed by functionalization at the 4-position with α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under nucleophilic substitution conditions . Optimization involves solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalyst screening (e.g., K2CO3). Yields typically range from 40–60% and can be improved by iterative purification via column chromatography .
Q. How should researchers characterize the compound’s physicochemical properties?
- Methodology : Key properties include:
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s pyrimidinone scaffold. Use fluorescence polarization or SPR for binding affinity studies. For antioxidant potential, DPPH radical scavenging assays are applicable, with IC50 values compared to reference standards like ascorbic acid .
Advanced Research Questions
Q. How can computational methods resolve contradictory data in binding affinity studies?
- Methodology : Employ molecular docking (AutoDock Vina or Schrödinger) to model interactions with target proteins. If experimental IC50 values conflict with docking scores, perform free-energy perturbation (FEP) or MM-GBSA calculations to refine binding energy predictions. Cross-validate using MD simulations (GROMACS) to assess conformational stability .
Q. What strategies mitigate synthetic challenges in scaling up the pyrazolo-pyrimidinone core?
- Methodology : Transition from batch to flow chemistry for cyclocondensation steps to enhance reproducibility. Use DOE (Design of Experiments) to optimize parameters like residence time and catalyst loading. For purification, replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) or membrane filtration .
Q. How can researchers integrate cheminformatics tools for SAR analysis?
- Methodology : Build a QSAR model using descriptors like molar refractivity, polarizability, and H-bond acceptor count. Train the model with bioactivity data from analogs (e.g., N-(4-bromophenyl)-2-{6-(4-fluorobenzyl)...acetamide) . Validate with leave-one-out cross-validation and apply Shapley analysis to identify critical substituents (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl) .
Q. What experimental designs address instability in aqueous solutions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. If degradation occurs via hydrolysis (e.g., acetamide cleavage), modify formulation using cyclodextrin inclusion complexes or PEGylation. For pH-sensitive degradation, buffer optimization (pH 6–7) is critical .
Data Contradiction & Theoretical Integration
Q. How to reconcile discrepancies between in vitro activity and in silico predictions?
- Methodology : Re-evaluate assay conditions (e.g., ionic strength, co-solvents) that may alter ligand-protein interactions. If docking suggests high affinity but in vitro results are weak, test for off-target effects via proteome-wide profiling (e.g., CETSA). Alternatively, assess compound aggregation using dynamic light scattering .
Q. What theoretical frameworks guide mechanistic studies of its bioactivity?
- Methodology : Apply frontier molecular orbital (FMO) theory to predict reactive sites for electrophilic attack. Combine with Hammett substituent constants (σ) to rationalize electronic effects of the 4-chlorophenyl group. Validate via kinetic isotope effects (KIE) in enzyme inhibition assays .
Key Research Findings Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
